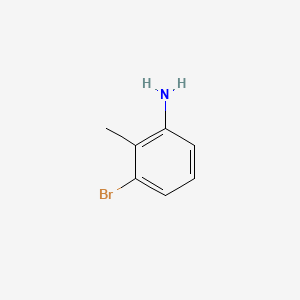
Methyl-3-methoxy-2-nitrobenzoat
Übersicht
Beschreibung
Methyl 3-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It appears as a colorless to slightly yellow crystalline powder and has a melting point of approximately 62-66°C . This compound is primarily used as an intermediate in organic synthesis and as a reagent in plant growth regulator research .
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-2-nitrobenzoate is used in several scientific research applications:
Wirkmechanismus
Target of Action
Methyl 3-methoxy-2-nitrobenzoate is a chemical compound with the molecular formula C9H9NO5 It’s closely related to gallic acid and methyl gallates, which are known for their antioxidant and free radical scavenging properties .
Mode of Action
It’s known that nitrobenzoate esters are involved in the synthesis of ‘push-pull’ naphthalenes. The nitro group in the compound could potentially undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Given its structural similarity to gallic acid and methyl gallates, it may influence pathways related to oxidative stress and free radical scavenging .
Pharmacokinetics
The compound’s molecular weight (21117 g/mol) and its chemical structure suggest that it could potentially be absorbed and distributed in the body .
Result of Action
Related compounds like gallic acid and methyl gallates are known to have antimicrobial, anti-inflammatory, and anticancer properties .
Action Environment
Like other chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2-nitrobenzoate is typically synthesized by reacting 3-methoxy-2-nitrobenzoic acid with methanol in the presence of an acid catalyst . The reaction involves the following steps:
- Mixing 3-methoxy-2-nitrobenzoic acid and methanol in an appropriate ratio.
- Adding an acid catalyst to the mixture.
- Heating the mixture to an appropriate temperature and maintaining it for a specific duration.
- Allowing the reaction mixture to cool and then crystallizing or filtering the product to obtain pure methyl 3-methoxy-2-nitrobenzoate .
Industrial Production Methods: In industrial settings, the preparation method involves using acetic anhydride as a catalyst instead of sulfuric acid, which improves reaction selectivity and yield while reducing environmental pollution . The process includes nitrification, reduced-pressure concentration, washing with ice water, filtering, and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Potassium carbonate in N,N-dimethylformamide at room temperature.
Major Products:
Reduction: 3-methoxy-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Comparison: Methyl 3-methoxy-2-nitrobenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to methyl 3,4,5-trimethoxybenzoate, it has fewer methoxy groups, which may affect its solubility and reactivity. Methyl 2-methyl-3-nitrobenzoate has a methyl group instead of a methoxy group, leading to different chemical properties and applications .
Eigenschaften
IUPAC Name |
methyl 3-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQRLPHAAICCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201147 | |
| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-17-5 | |
| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-methoxy-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)





